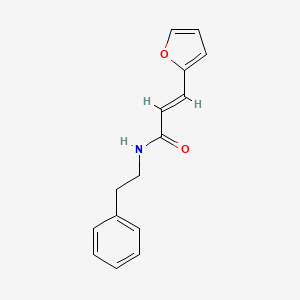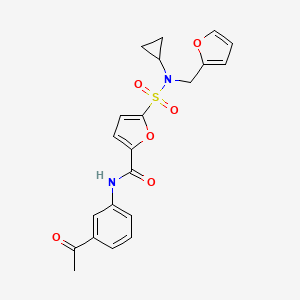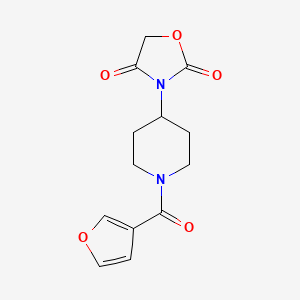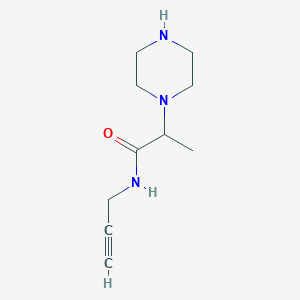
(5-Methyl-1H-pyrazol-3-yl)-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Apoptotic Activity in Cancer Research
(5-Methyl-1H-pyrazol-3-yl)-thiourea derivatives have shown significant apoptotic effects in cancer research. Pyrazole thiourea chimeric derivatives were synthesized and studied for their apoptotic activity in human cancer cells. One such compound exhibited notable apoptosis-inducing effects, suggesting potential as an anti-cancer drug (Nițulescu et al., 2015).
Antimicrobial Properties
Research on these compounds includes studies on their antimicrobial properties. A series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives showed antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Nițulescu et al., 2010).
Antifungal and Antiviral Activity
Additionally, studies have revealed that pyrazole acyl thiourea derivatives exhibit good antifungal activities against various pathogens and have shown anti-Tobacco Mosaic Virus (TMV) activity, indicating their usefulness in agricultural applications and potential in antiviral research (Jian Wu et al., 2012).
Potential in Diabetes Treatment
In diabetes research, derivatives of 5-methyl-1H-pyrazol-3-yl thiourea have shown hypoglycemic effects, with some compounds possessing notable antidiabetic activity. This opens avenues for their potential use in diabetes treatment (Soliman, 1979).
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis of various heterocyclic compounds. Its reactivity with different chemical reagents leads to the formation of diverse heterocyclic structures, which are important in medicinal chemistry and drug design (Hassan et al., 2012).
Applications in Organic Synthesis
It also plays a role in organic synthesis processes. For example, thiourea is an efficient catalyst for the Knoevenagel condensation of pyrazole derivatives, a significant reaction in organic chemistry (Jian-ping Li et al., 2011).
Crystal Structure Analysis
In crystallography, derivatives of 5-methyl-1H-pyrazol-3-yl-thiourea have been analyzed to understand their molecular and crystal structures. This has implications for material science and molecular engineering (Buwen Huang et al., 2009).
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-3-2-4(9-8-3)7-5(6)10/h2H,1H3,(H4,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTZXCBYOOHILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2597216.png)
![2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2597217.png)
![4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2597218.png)
![Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate](/img/structure/B2597219.png)

![Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2597224.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597226.png)
